molecular formula C52H85N9O11 B12388161 (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

Cat. No.: B12388161
M. Wt: 1012.3 g/mol
InChI Key: WEHXZULNFUKNDJ-MJNVZNKNSA-N
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Description

The compound “(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid” is a complex organic molecule. It is characterized by multiple amino acid residues and a pyrrolidine ring, suggesting it may be a peptide or a peptide-like compound. Such compounds often have significant biological activity and can be used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves the stepwise coupling of amino acid residues using peptide synthesis techniques. Common methods include solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Protecting groups are used to prevent unwanted reactions, and coupling reagents such as carbodiimides (e.g., DCC, EDC) facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of such complex peptides may involve automated peptide synthesizers, which can efficiently handle the repetitive steps of deprotection and coupling. High-performance liquid chromatography (HPLC) is often used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid side chains.

    Reduction: Reduction reactions could target disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions may occur at reactive sites within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Dithiothreitol (DTT), sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could result in free thiols.

Scientific Research Applications

Chemistry

The compound can be used as a model peptide in studies of peptide synthesis, folding, and stability.

Biology

It may serve as a substrate or inhibitor in enzymatic studies, particularly those involving proteases.

Medicine

Industry

In the biotechnology industry, such peptides are used in the development of diagnostic assays and as components in biopharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets could include cell surface receptors, ion channels, or intracellular enzymes.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid analogs
  • Other Peptides: Similar peptides with slight variations in amino acid sequence or structure.

Properties

Molecular Formula

C52H85N9O11

Molecular Weight

1012.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C52H85N9O11/c1-11-33(10)43(53)49(68)56-36(24-30(4)5)45(64)59-40(28-62)51(70)61-22-16-20-42(61)48(67)55-37(27-34-17-13-12-14-18-34)46(65)57-38(25-31(6)7)50(69)60-21-15-19-41(60)47(66)54-35(23-29(2)3)44(63)58-39(52(71)72)26-32(8)9/h12-14,17-18,29-33,35-43,62H,11,15-16,19-28,53H2,1-10H3,(H,54,66)(H,55,67)(H,56,68)(H,57,65)(H,58,63)(H,59,64)(H,71,72)/t33-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

WEHXZULNFUKNDJ-MJNVZNKNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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